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Introduction
Isopropanol precipitation is a fundamental technique in molecular biology for the concentration

and purification of nucleic acids. This method leverages the principle that DNA and RNA are

insoluble in alcohol, particularly in the presence of cations. The addition of isopropanol
disrupts the hydration shell surrounding the nucleic acid molecules, allowing the negatively

charged phosphate backbone to be neutralized by positive ions from a salt solution. This

neutralization reduces the solubility of the nucleic acids, causing them to aggregate and

precipitate out of solution. Subsequent centrifugation pellets the nucleic acids, which can then

be washed and resuspended in a buffer of choice.

Compared to ethanol, isopropanol is a more effective precipitant, requiring a smaller volume to

achieve the same effect.[1] This makes it particularly useful for precipitating nucleic acids from

large sample volumes.[1] However, isopropanol is less volatile than ethanol and has a higher

propensity to co-precipitate salts, which can interfere with downstream applications. Therefore,

the choice between isopropanol and ethanol depends on the specific requirements of the

experiment, such as sample volume, nucleic acid concentration, and the need to minimize salt

contamination.

This document provides detailed protocols for DNA and RNA precipitation using isopropanol, a
summary of quantitative data for comparison, and troubleshooting guidance.
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Data Presentation
Nucleic Acid Recovery Rates
The recovery of nucleic acids during precipitation is influenced by several factors, including the

type and concentration of alcohol, incubation time and temperature, and the size of the nucleic

acid. The following tables summarize quantitative data on recovery rates under different

conditions.

Table 1: Comparison of Nucleic Acid Recovery with Isopropanol and Ethanol.[2]

Nucleic Acid Type Alcohol
Volume Ratio
(Alcohol:Sample)

Average Recovery
Rate (%)

miRNA (20 nt) Isopropanol 0.75:1 61.25

1:1 60.26

Ethanol 3:1 70.53

4:1 74.46

Primer (20 nt) Isopropanol 0.75:1 41.83

1:1 60.50

Ethanol 3:1 80.27

4:1 85.28

PCR Product (150 bp) Isopropanol 0.75:1 44.97

1:1 39.14

Ethanol 2:1 47.04

3:1 42.02

Plasmid Isopropanol 0.75:1 67.97

1:1 76.97

Ethanol 2:1 73.09

3:1 78.09
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Table 2: Effect of Incubation Conditions on Nucleic Acid Recovery (using Ethanol).[2]

Nucleic Acid Type Incubation Condition
Average Recovery Rate
(%)

miRNA -20°C overnight 61

-20°C for 2 h 53

Primer -20°C overnight 65

-20°C for 2 h 48

PCR Product -20°C overnight 33

-20°C for 2 h 28

Plasmid -20°C overnight 72

-20°C for 2 h 66

Note: While this data is for ethanol, it illustrates the general trend that longer incubation at low

temperatures can improve the recovery of smaller nucleic acid fragments.

Nucleic Acid Purity
The purity of the precipitated nucleic acid is assessed by measuring the absorbance ratios

A260/A280 and A260/A230 using a spectrophotometer.

Table 3: Expected Purity Ratios for Nucleic Acids.[3]

Ratio Pure DNA Pure RNA
Indication of
Contamination
(Low Ratio)

A260/A280 ~1.8 ~2.0 Protein, phenol

A260/A230 >2.0 >2.0
Guanidine salts,

carbohydrates, phenol
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Experimental Protocols
Protocol 1: DNA Precipitation with Isopropanol
This protocol is suitable for the precipitation of DNA from aqueous solutions.

Materials:

DNA sample in aqueous solution

3 M Sodium Acetate, pH 5.2

100% Isopropanol (room temperature)

70% Ethanol (ice-cold)

Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Microcentrifuge

Pipettes and nuclease-free tips

Procedure:

Salt Addition: Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to your DNA sample. For

example, add 10 µL of 3 M Sodium Acetate to a 100 µL DNA sample. Mix thoroughly by

gentle vortexing or flicking the tube.

Isopropanol Addition: Add 0.7 to 1 volume of room temperature 100% isopropanol. Mix well

by inverting the tube several times until a homogenous solution is achieved. A white

precipitate of DNA may become visible.

Incubation (Optional): For low concentrations of DNA, incubate the mixture at room

temperature for 15-30 minutes. For very low concentrations, incubation at -20°C for 1 hour to

overnight can be performed, but be aware of the increased risk of salt co-precipitation.[4]

Centrifugation: Centrifuge the sample at 12,000 - 15,000 x g for 15-30 minutes at 4°C. This

will pellet the DNA at the bottom of the tube. The pellet may appear as a small, glassy, or

white precipitate.
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Supernatant Removal: Carefully decant or pipette off the supernatant without disturbing the

DNA pellet.

Ethanol Wash: Add 500 µL to 1 mL of ice-cold 70% ethanol to wash the pellet. This step

removes residual salts and isopropanol. Gently dislodge the pellet by flicking the tube.

Second Centrifugation: Centrifuge at 12,000 - 15,000 x g for 5-10 minutes at 4°C.

Supernatant Removal: Carefully decant or pipette off the ethanol, removing as much as

possible.

Drying: Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry the pellet, as

this can make it difficult to resuspend. The pellet should be translucent or slightly white, not

bone-dry.

Resuspension: Resuspend the DNA pellet in an appropriate volume of nuclease-free water

or TE buffer. Gently pipette up and down to dissolve the pellet. For high molecular weight

DNA, avoid vigorous vortexing to prevent shearing. Incubation at 55-65°C for 10-15 minutes

can aid in resuspension.

Protocol 2: RNA Precipitation with Isopropanol
This protocol is designed for the precipitation of RNA, often following an RNA extraction

procedure like TRIzol.

Materials:

Aqueous phase containing RNA

100% Isopropanol (room temperature)

75% Ethanol (prepared with nuclease-free water, ice-cold)

Nuclease-free water or appropriate RNA storage solution

Microcentrifuge

Pipettes and nuclease-free tips
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Procedure:

Isopropanol Addition: To the aqueous phase containing the RNA, add an equal volume of

room temperature 100% isopropanol.

Incubation: Incubate at room temperature for 10 minutes. For low concentrations of RNA, the

incubation time can be extended, or incubation can be performed at -20°C, but this increases

the risk of salt co-precipitation.[5]

Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.[6] The RNA pellet will often

appear as a small, gel-like or white precipitate at the bottom and side of the tube.

Supernatant Removal: Carefully discard the supernatant.

Ethanol Wash: Add at least 1 mL of ice-cold 75% ethanol. Vortex briefly to wash the RNA

pellet.

Second Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.

Supernatant Removal: Carefully remove the ethanol wash.

Drying: Briefly air-dry the RNA pellet for 5-10 minutes. Avoid complete drying of the pellet.

Resuspension: Resuspend the RNA pellet in a suitable volume of nuclease-free water by

gentle pipetting. Heating to 55-60°C for 10-15 minutes can help dissolve the RNA.
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Precipitation

Washing

Final Steps

Aqueous Nucleic Acid Sample

Add Salt
(e.g., 3M Sodium Acetate)

Add Isopropanol
(0.7-1.0 volumes)

Incubate
(Optional, Room Temp or -20°C)

Centrifuge
(12,000-15,000 x g, 15-30 min)

Nucleic Acid Pellet Formed

Remove Supernatant

Add 70-75% Ethanol

Centrifuge
(7,500-15,000 x g, 5-10 min)

Washed Pellet

Remove Ethanol

Air-Dry Pellet

Resuspend in Buffer

Purified Nucleic Acid
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Common Problems

Potential Causes
Solutions

Low or No Yield

Incomplete Precipitation

Pellet Loss

Low Purity (A260/280 or A260/230)

Salt Co-precipitation

Contaminant Carryover

Pellet Won't Dissolve

Over-dried Pellet

Residual Isopropanol/Ethanol

Increase incubation time/lower temp.
Use a carrier (glycogen).

Be careful decanting.
Mark pellet side of tube.

Perform thorough 70% ethanol wash.
Precipitate at room temperature.

Ensure clean aqueous phase transfer.

Do not over-dry.
Heat gently (55-65°C) to resuspend.

Ensure complete removal of ethanol wash.
Briefly re-centrifuge and pipette.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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